Benzylbenzofuran derivative-1

Acetylcholinesterase Natural product Inhibitor screening

AChE inhibition studies require validated negative controls to distinguish true target engagement from scaffold-based assay interference. This benzylbenzofuran derivative (Compound 8, Wei et al. 2019) shows no measurable anti-AChE activity, unlike analogs 1,2,5,6 (IC50 12.55-85.43 µM). • Ideal comparator for enzyme inhibition and selectivity assays against BChE • Natural origin from Silene conoidea with full spectral characterization • Enables pharmacophore refinement via ground-truth negative prediction data

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
Cat. No. B12384463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylbenzofuran derivative-1
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H24O5/c1-6-9-21(25-5)12-15-13(2)20(26-17(15)11-19(21)22)14-7-8-16(23-3)18(10-14)24-4/h6-8,10-13,20H,1,9H2,2-5H3/t13-,20-,21-/m0/s1
InChIKeyFAPGBXLHYVKIQO-ZEWGMFERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylbenzofuran Derivative-1 Overview


Benzylbenzofuran derivative-1 (CAS 61240-30-0, Compound 8) is a benzoylbenzofuran analogue isolated from the aerial parts of Silene conoidea L. [1]. It belongs to a series of eight benzylbenzofuran derivatives (compounds 1–8) identified and structurally characterized by Wei et al. (2019) via spectral analysis [1]. Unlike several close structural analogs within this series, Compound 8 exhibits no measurable anti-acetylcholinesterase (AChE) activity in vitro, establishing it as a critical negative-control compound for target-specific screening campaigns [1].

Benzylbenzofuran Derivative-1 Substitution Risks


Benzylbenzofuran natural products from Silene conoidea exhibit divergent biological profiles despite shared core scaffolds. The Wei et al. (2019) study demonstrated that anti-AChE activity is highly sensitive to subtle structural variations among compounds 1–8: while compounds 1, 2, 5, and 6 inhibit AChE with IC50 values between 12.55 and 85.43 µM, compounds 3, 4, 7, and 8 show no inhibition under identical assay conditions [1]. Consequently, indiscriminate substitution of Benzylbenzofuran derivative-1 with an AChE-active analog (e.g., compound 1 or 5) would compromise experimental designs requiring an inactive benzylbenzofuran comparator. The specific inactivity profile of compound 8 is the basis for its scientific utility and cannot be assumed for structurally related analogs [1].

Benzylbenzofuran Derivative-1 Evidence


AChE Inhibition Inactivity vs. Active Analogs

In the only reported bioassay for this compound series, Benzylbenzofuran derivative-1 (Compound 8) showed no detectable inhibition of AChE, contrasting with structurally related compounds 1, 2, 5, and 6, which inhibited AChE with IC50 values of 12.55–85.43 µM [1]. This differential activity profile establishes Compound 8 as a matched negative control for AChE-targeted studies involving benzylbenzofuran scaffolds [1].

Acetylcholinesterase Natural product Inhibitor screening

Structural Basis for AChE Inactivity

While the detailed SAR has not been fully elucidated, the observation that compounds 1, 2, 5, and 6 bear structural features (e.g., free hydroxyl groups, specific substitution patterns) absent in Compound 8 suggests that the inactivity of Benzylbenzofuran derivative-1 is structurally encoded [1]. The PubChem SMILES notation confirms compound 8 possesses a unique substitution arrangement (trimethoxy, propenyl, and benzoyl elements) that diverges from the active analogs [2]. This structural distinction provides a rationale for its differential AChE profile.

Structure-activity relationship Benzylbenzofuran Pharmacophore

Natural Product Authenticity and Stereochemistry

Benzylbenzofuran derivative-1 is a naturally occurring compound with defined absolute stereochemistry ([α]D not reported in the accessible abstract, but 3 defined stereocenters confirmed by PubChem: C7, C8, C1') [1]. This contrasts with synthetic benzylbenzofuran analogs reported in the literature (e.g., Delogu et al., 2022 Pharmaceuticals 15:5-bromo-2-(4-hydroxybenzyl)benzofuran, IC50 = 2.93 µM for BChE), which are racemic or have different substitution patterns [2]. The natural origin and stereochemical definition are critical for reproducibility in biological assays where chirality influences target engagement.

Natural product chemistry Stereochemistry Quality control

Benzylbenzofuran Derivative-1 Applications


Negative Control for AChE Inhibitor Screening

Benzylbenzofuran derivative-1 serves as an ideal negative control in acetylcholinesterase inhibition assays. Since compounds 1, 2, 5, and 6 from the same Silene conoidea extract show measurable AChE inhibition (IC50 12.55–85.43 µM) while compound 8 does not, inclusion of compound 8 at matched concentrations allows researchers to discriminate between genuine enzyme inhibition and non-specific assay interference arising from the benzylbenzofuran scaffold [1]. This application is directly supported by the head-to-head comparison data in the primary literature [1].

Selectivity Profiling vs. Off-Target Cholinesterases

For programs developing selective butyrylcholinesterase (BChE) inhibitors based on the benzylbenzofuran scaffold (e.g., the 2-benzylbenzofuran series with BChE IC50 values as low as 2.93 µM [3]), Benzylbenzofuran derivative-1 can be used as a selectivity probe to confirm that observed activity is not due to promiscuous benzofuran reactivity. Its demonstrated AChE inactivity lends credibility to BChE selectivity claims when used alongside active AChE-inhibiting comparators [1][3].

Crystallography of Inactive-State Complexes

The defined stereochemistry and natural origin of Benzylbenzofuran derivative-1 [2] make it a suitable candidate for co-crystallization studies with AChE or related esterases, where the goal is to capture the enzyme in its unliganded or non-inhibited conformation. The compound's structural similarity to active inhibitors ensures that any conformational changes observed are due to the absence of inhibitory interactions, providing critical insight into the structural determinants of benzylbenzofuran-mediated AChE inhibition.

Pharmacophore Refinement for In-Silico Screening

Computational chemists can utilize Benzylbenzofuran derivative-1 to refine pharmacophore models for AChE inhibition by defining exclusion volumes corresponding to structural features that abolish activity (e.g., methoxy groups at positions that in active analogs bear hydroxyl substituents). The structural data available via PubChem [2] enable direct integration into molecular docking workflows, where compound 8's inactivity profile serves as a ground-truth validation set for negative prediction accuracy [1].

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